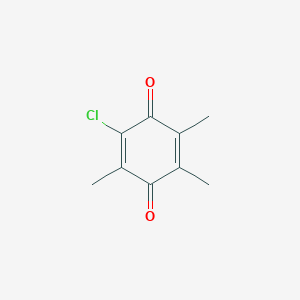
2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with chlorine and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione. This reaction can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different cyclohexadiene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced cyclohexadiene compounds.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive sites. The chlorine and methyl groups influence its reactivity and interactions with enzymes, receptors, or other biomolecules. The pathways involved may include electrophilic or nucleophilic interactions, depending on the specific reaction conditions and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Lacks the chlorine substitution, leading to different reactivity and applications.
2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione: Similar structure but with fewer methyl groups, affecting its chemical properties.
Eigenschaften
CAS-Nummer |
51028-70-7 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9ClO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3 |
InChI-Schlüssel |
JFEDUFDCQILGEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


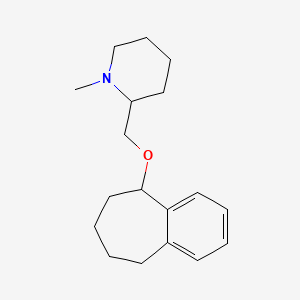
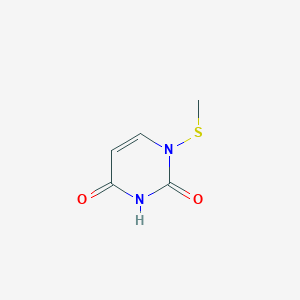
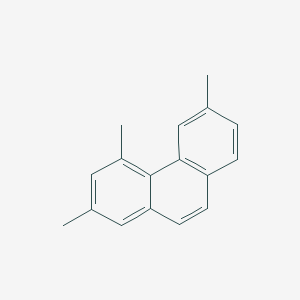
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

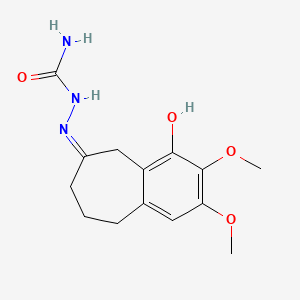

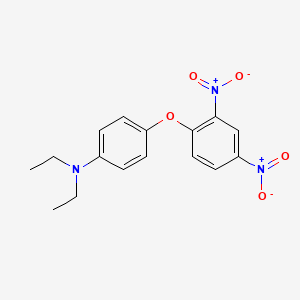

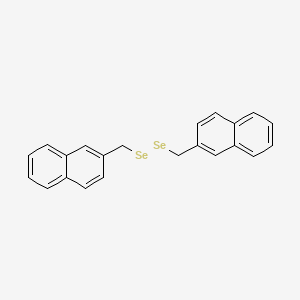
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
